molecular formula C20H19ClN4O2S B2426401 2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 942011-19-0

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide

Cat. No. B2426401
CAS RN: 942011-19-0
M. Wt: 414.91
InChI Key: DJNIZWZRNWOUOH-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the type of compound it is (for example, an organic compound, a boronic acid, etc.) .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reaction conditions, and the overall process .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information on the compound’s reactivity, what types of reactions it undergoes, and the products of those reactions .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .

Scientific Research Applications

Anticancer Applications

Overview: This compound has garnered attention due to its potential as an anticancer agent. Let’s explore its applications in this field.

Mechanism of Action: The compound likely interferes with cancer cell growth and survival pathways. It may target specific kinases or receptors involved in tumor proliferation.

Experimental Evidence:

Other Potential Applications

Overview: Beyond anticancer effects, this compound may have broader applications:

Antiviral Properties: Other Therapeutic Areas:

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or a variety of other biochemical interactions .

Safety and Hazards

This involves information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-12-11-14-5-3-2-4-6-14)28-20(23-13)25-19(27)24-16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNIZWZRNWOUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide

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